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molecular formula C17H12N2O2 B8495166 2-(4-Methoxyphenyl)pyrazolo[5,1-a]isoindol-8-one

2-(4-Methoxyphenyl)pyrazolo[5,1-a]isoindol-8-one

Cat. No. B8495166
M. Wt: 276.29 g/mol
InChI Key: AILYIENOYVTTRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04055409

Procedure details

A mixture of 62.00 g 2-(4-methoxyphenyl)-3,3a-dihydro-8-H-pyrazolo[5,1-a]isoindol-8-one, 1100 ml of benzene, and 27.2 g. of 2,3-dichloro-5,6-dicyanobenzoquinone was heated under reflux for 2 hours under nitrogen atmosphere. A further 27.2 g of 2,3-dichloro-5,6-dicyanobenzoquinone was added, and the heating was continued for a total of 8 hours. After cooling to 25°, the solid residue was filtered off, and the filtrate was evaporated to dryness under vacuum. The combined solids from the filter and evaporation flask were stirred mechanically for 1 hour with a mixture of 20 g of 85% potassium hydroxide and 1500 g of water. The mixture was filtered, the yellow solid was washed successively with 2 × 500-ml of 5% sodium bicarbonate, 2 × 500-ml of water, and air-dried. The yellow residue was recrystallized from 3000 ml of acetone to yield 55 g (80%) of 2-(4-methoxyphenyl)pyrazolo[5,1-a]isoindol-8-one, mp 180°-181°.
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
1100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
27.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH2:21][CH:12]3[C:13]4[CH:14]=[CH:15][CH:16]=[CH:17][C:18]=4[C:19](=[O:20])[N:11]3[N:10]=2)=[CH:5][CH:4]=1.ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl>C1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2[CH:21]=[C:12]3[C:13]4[CH:14]=[CH:15][CH:16]=[CH:17][C:18]=4[C:19](=[O:20])[N:11]3[N:10]=2)=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
62 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=NN2C(C=3C=CC=CC3C2=O)C1
Name
Quantity
1100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
Step Three
Name
Quantity
27.2 g
Type
reactant
Smiles
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O

Conditions

Stirring
Type
CUSTOM
Details
were stirred mechanically for 1 hour with a mixture of 20 g of 85% potassium hydroxide and 1500 g of water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours under nitrogen atmosphere
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was continued for a total of 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 25°
FILTRATION
Type
FILTRATION
Details
the solid residue was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness under vacuum
FILTRATION
Type
FILTRATION
Details
The combined solids from the filter
CUSTOM
Type
CUSTOM
Details
evaporation flask
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the yellow solid was washed successively with 2 × 500-ml of 5% sodium bicarbonate, 2 × 500-ml of water
CUSTOM
Type
CUSTOM
Details
air-dried
CUSTOM
Type
CUSTOM
Details
The yellow residue was recrystallized from 3000 ml of acetone

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=NN2C(C=3C=CC=CC3C2=O)=C1
Measurements
Type Value Analysis
AMOUNT: MASS 55 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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